4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-methyl-1-(pyridin-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H12N4/c1-8-6-14(13-10(8)11)7-9-4-2-3-5-12-9/h2-6H,7H2,1H3,(H2,11,13) |
InChI Key |
HSNMSNBTHLFFCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
This method employs Suzuki-Miyaura coupling to construct the pyridine-pyrazole backbone:
- Reagents : 4-methyl-1H-pyrazole, 3-(bromomethyl)pyridine, palladium(II) acetate, triphenylphosphine.
- Conditions : Reaction in degassed DMF at 110°C under nitrogen for 24 hours.
- Yield : ~78% after column chromatography purification.
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Catalyst | Pd(OAc)₂/PPh₃ |
| Temperature | 110°C |
| Reaction Time | 24 hours |
Condensation with α-Bromoketones
A two-step protocol involving hydrazine intermediates:
- Step 1 : React 4-methylpyrazole with α-bromoketone derivatives in THF at 60°C for 12 hours.
- Step 2 : Treat the intermediate with 2-aminopyridine in ethanol under reflux (8 hours).
- Yield : 65–72%.
Microwave-Assisted Buchwald–Hartwig Amination
Optimized for regioselective N-alkylation:
- Reagents : 3-chloro-5-(1-methyl-1H-pyrazol-4-yl)isoquinoline, benzophenone imine, 2,6-dichloro-3-nitropyridine.
- Conditions : Microwave irradiation at 150°C for 30 minutes, followed by acid hydrolysis.
- Yield : 82%.
| Step | Details |
|---|---|
| Coupling Agent | Pd₂(dba)₃/Xantphos |
| Base | Cs₂CO₃ |
| Solvent | 1,4-Dioxane |
One-Pot Cyclocondensation
A scalable approach using chalcones and arylhydrazines:
- Reagents : Chalcone derivative, 2-(hydrazineylmethyl)pyridine.
- Conditions : Copper triflate/ionic liquid ([bmim]PF₆) catalyst at 80°C for 6 hours.
- Yield : 85%.
Reductive Amination
Suitable for industrial-scale production:
- Reagents : 4-methylpyrazole-3-carbaldehyde, 2-(aminomethyl)pyridine, sodium cyanoborohydride.
- Conditions : Methanol solvent, pH 4–5 (acetic acid buffer), room temperature (18 hours).
- Yield : 70%.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Key Advantage |
|---|---|---|---|
| Palladium-Catalyzed | 78 | Moderate | High regioselectivity |
| Microwave-Assisted | 82 | High | Rapid reaction time |
| One-Pot Cyclocondensation | 85 | High | Low catalyst loading |
| Reductive Amination | 70 | Industrial | Minimal purification required |
Critical Notes
- Catalyst Recovery : Copper triflate/ionic liquid systems in Method 4 allow catalyst reuse for ≥4 cycles without efficiency loss.
- Byproducts : Method 2 generates halogenated intermediates requiring careful disposal.
- Purity : Microwave-assisted synthesis (Method 3) produces fewer side products due to controlled heating.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine, highlighting substituent variations and their implications:
Key Observations:
Substituent Effects on Reactivity :
- The presence of halogens (e.g., Cl, Br) or electron-withdrawing groups (e.g., thiophene in ) enhances electrophilic substitution reactivity, making these compounds suitable for further functionalization.
- Pyridinylmethyl substituents (as in the target compound) may improve solubility in polar solvents compared to purely aromatic substituents (e.g., dichlorophenyl in ).
Biological Activity :
- Compounds with dichlorophenyl or thiophene groups (e.g., ) show promise in antimicrobial or anticancer contexts, likely due to enhanced lipophilicity and membrane penetration.
- The target compound’s pyridine moiety could facilitate interactions with biological targets (e.g., kinases or metalloenzymes), though experimental validation is lacking in the provided evidence.
Synthetic Accessibility :
- Analogs like 1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine () are synthesized via nucleophilic substitution or coupling reactions, suggesting that the target compound could be prepared similarly using pyridin-2-ylmethyl halides.
- Yields for pyrazole derivatives vary widely (e.g., 17.9% for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine in ), indicating that steric or electronic factors at the N1 position critically influence reaction efficiency.
Research Findings and Data Gaps
Physicochemical Properties (Inferred):
- Solubility : Pyridine-containing analogs are expected to exhibit moderate solubility in water and organic solvents, contrasting with highly lipophilic derivatives like those with dichlorophenyl groups .
- Thermal Stability : Methyl groups at C4/C5 (e.g., ) likely enhance thermal stability compared to halogenated analogs, which may decompose at lower temperatures due to weaker C–X bonds.
Biological Activity
4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine, with the CAS number 1342831-83-7, is a pyrazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by a unique structure that allows it to interact with various biological targets, making it a subject of interest for pharmaceutical research.
The molecular formula of this compound is C10H12N4, and its molecular weight is approximately 188.23 g/mol. The compound features a pyrazole ring, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In particular, this compound has been evaluated for its in vitro antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) were assessed, revealing promising results against bacteria such as Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1.0 |
These results indicate that the compound exhibits potent antibacterial activity, suggesting its potential application in treating bacterial infections .
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been extensively studied. Compounds similar to this compound have shown effectiveness against various cancer cell lines. For instance, studies have reported sub-micromolar antiproliferative activity against ovarian cancer cells, with IC50 values ranging from 0.127 to 0.560 μM .
The mechanism of action often involves the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. This highlights the compound's potential as a lead structure for developing novel anticancer agents.
Case Studies
- Antimicrobial Evaluation : A study conducted on several pyrazole derivatives, including this compound, demonstrated that these compounds significantly inhibited biofilm formation in Staphylococcus species, which is crucial for treating chronic infections .
- Anticancer Research : Another investigation focused on the structural modifications of pyrazole derivatives revealed that certain analogs exhibited enhanced activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). This reinforces the idea that structural diversity in pyrazole compounds can lead to improved therapeutic efficacy .
Q & A
What are the established synthetic routes for 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine?
Level: Basic
Answer:
The compound is synthesized via two primary routes:
- Route 1 (Hydrazine-mediated cyclization): Reacting 3-aryl-2-(aminomethylen)-propannitrile derivatives with hydrazinium salts in short-chain alcohols (e.g., methanol or ethanol) to form the pyrazole core .
- Route 2 (Cross-coupling): Utilizing palladium- or copper-catalyzed reactions, such as the coupling of iodopyrazole intermediates with pyridylmethyl groups. For example, cesium carbonate and copper(I) bromide in DMSO at 35°C for 48 hours yield the target compound after chromatographic purification .
Methodological Tip: Optimize solvent choice (e.g., DMSO enhances reaction homogeneity) and catalyst loading (e.g., 5 mol% CuBr) to reduce side products .
How is the structural identity of this compound confirmed post-synthesis?
Level: Basic
Answer:
Key analytical techniques include:
- NMR Spectroscopy: and NMR to verify substituent integration and chemical shifts (e.g., pyridylmethyl protons at δ 4.5–5.0 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight with high-resolution ESI-MS (e.g., [M+H] at m/z 215) .
- X-ray Crystallography: Resolve dihedral angles (e.g., 6.4° between pyrazole and pyridine rings) and hydrogen-bonding networks (intramolecular N–H···N interactions) .
Methodological Tip: Use chiral chromatography for enantiomeric separation (e.g., Chiralpak column with methanol eluent) if asymmetric synthesis is employed .
How can researchers optimize reaction conditions to improve synthesis yield?
Level: Advanced
Answer:
Yield optimization involves:
- Catalyst Screening: Replace CuBr with Pd(OAc) for enhanced coupling efficiency in arylations .
- Base Selection: Cesium carbonate outperforms KCO in deprotonating intermediates, reducing side reactions .
- Temperature Control: Maintain 35–40°C to balance reaction rate and decomposition .
Data-Driven Example: A 17.9% yield was achieved in initial trials , but increasing hydrazine equivalents (2.5 eq.) and extending reaction time (72 hours) can elevate yields to >30% .
What factors contribute to discrepancies in reported biological activities across studies?
Level: Advanced
Answer:
Contradictions arise from:
- Structural Variations: Minor substituent changes (e.g., 4-fluorophenyl vs. 2,4,6-trichlorophenyl groups) alter binding affinities to targets like GABA receptors .
- Purity Issues: Impurities from incomplete purification (e.g., residual hydrazine) may skew IC values in antibacterial assays .
- Assay Conditions: Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or solvent carriers (DMSO vs. saline) affect activity readouts .
Methodological Tip: Validate purity via HPLC (>98%) and standardize assays using WHO-recommended protocols .
How do computational methods assist in understanding this compound’s electronic structure?
Level: Advanced
Answer:
- DFT Calculations: Predict frontier molecular orbitals (HOMO/LUMO) to explain reactivity. For example, the pyridylmethyl group’s electron-withdrawing effect lowers HOMO energy, enhancing electrophilic substitution resistance .
- Molecular Docking: Simulate binding to anxiolytic targets (e.g., benzodiazepine sites on GABA) using PyMol or AutoDock. Pyrazole-pyridine coplanarity improves π-π stacking with receptor aromatic residues .
Case Study: DFT-optimized structures matched X-ray data (<0.002 Å bond-length deviation), validating computational models .
What strategies resolve low solubility in pharmacological studies?
Level: Advanced
Answer:
- Salt Formation: Hydrochloride salts improve aqueous solubility (e.g., 15 mg/mL in PBS vs. 2 mg/mL for free base) .
- Prodrug Design: Introduce morpholine or polyethylene glycol (PEG) groups via Mannich reactions to enhance bioavailability .
Experimental Design: Use phase-solubility diagrams to identify optimal co-solvents (e.g., ethanol:water 1:4 v/v) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
